BDP FL azide
CAS No.: 1379771-95-5
Cat. No.: VC0520641
Molecular Formula: C17H21BF2N6O
Molecular Weight: 374.2
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1379771-95-5 |
---|---|
Molecular Formula | C17H21BF2N6O |
Molecular Weight | 374.2 |
IUPAC Name | N-(3-azidopropyl)-3-(2,2-difluoro-10,12-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanamide |
Standard InChI | InChI=1S/C17H21BF2N6O/c1-12-10-13(2)25-16(12)11-15-5-4-14(26(15)18(25,19)20)6-7-17(27)22-8-3-9-23-24-21/h4-5,10-11H,3,6-9H2,1-2H3,(H,22,27) |
Standard InChI Key | IKOHTCNDGJLUHG-UHFFFAOYSA-N |
SMILES | [B-]1(N2C(=CC=C2CCC(=O)NCCCN=[N+]=[N-])C=C3[N+]1=C(C=C3C)C)(F)F |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
BDP FL azide is structurally characterized as N-(3-azidopropyl)-3-(5,5-difluoro-7,9-dimethyl-5H-5l4,6l4-dipyrrolo[1,2-c:2',1'-f] diazaborinin-3-yl)propanamide . This compound belongs to the borodipyrromethene class of fluorescent dyes, which are known for their robust photophysical properties and chemical stability. The molecular structure incorporates a boron-dipyrromethene core with an attached azide functional group, enabling its participation in bioorthogonal click chemistry reactions.
Basic Chemical Information
The basic chemical information and physical properties of BDP FL azide are summarized in Table 1:
The compound's structure features a BODIPY core with an azide functional group attached via a propyl linker, creating a versatile molecule capable of participating in various chemical reactions while maintaining its fluorescent properties .
Spectroscopic Properties
BDP FL azide exhibits excellent spectroscopic properties that make it particularly valuable for fluorescence-based applications. The green-emitting fluorophore demonstrates high quantum yields in aqueous environments and remarkable resistance to photobleaching, characteristics that are highly desirable in fluorescent imaging applications .
Table 2 summarizes the key spectroscopic properties of BDP FL azide:
Spectroscopic Property | Value |
---|---|
Excitation/Absorption Maximum | 503 nm |
Emission Maximum | 509 nm |
Extinction Coefficient (ε) | 92,000 L⋅mol⁻¹⋅cm⁻¹ |
Fluorescence Quantum Yield | 0.97 |
CF260 | 0.015 |
CF280 | 0.027 |
These spectral characteristics make BDP FL azide compatible with standard fluorescein (FAM) fluorescence measurement instruments, facilitating its broad adoption in various research settings without requiring specialized equipment .
Synthesis and Production
Synthetic Routes
Chemical Reactions and Mechanisms
Click Chemistry Applications
The presence of an azide group in BDP FL azide makes it particularly valuable for click chemistry applications. The compound can participate in several important bioorthogonal reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
BDP FL azide can react with alkyne-containing molecules in the presence of copper catalysts to form stable triazole linkages. This reaction proceeds with high specificity and efficiency, making it valuable for controlled labeling applications .
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The azide group can undergo copper-free click reactions with strained alkynes such as dibenzocyclooctyne (DBCO) derivatives. This reaction is particularly valuable in biological settings where copper toxicity might be a concern .
Boron Isotope Characteristics
A unique feature of BDP FL azide is the presence of boron with its natural isotope distribution. Boron exists naturally as a mixture of ¹⁰B and ¹¹B isotopes in a characteristic 1:4 ratio. This isotopic pattern creates a distinctive signature in mass spectrometry applications, allowing for enhanced detection and identification of BDP-labeled molecules .
In mass spectrometry-based proteomics, this isotopic signature can be leveraged to identify BODIPY-labeled peptides with high specificity, facilitating the detection of modification sites even in complex sample matrices .
Applications in Scientific Research
Fluorescence Imaging and Labeling
BDP FL azide has found extensive application in fluorescence imaging due to its excellent photophysical properties. The compound provides bright, stable fluorescence signals that are resistant to photobleaching, making it ideal for long-term imaging studies . Its compatibility with standard fluorescein filter sets allows for straightforward integration into existing fluorescence microscopy workflows.
Bioorthogonal Chemistry
The azide functionality of BDP FL azide enables site-specific labeling of biomolecules through bioorthogonal chemistry approaches. This capability has been exploited in numerous research applications:
Protein Labeling
BDP FL azide can be used to label proteins containing alkyne groups, either naturally occurring or introduced through genetic code expansion techniques . This approach has been applied to visualize bacterial proteins, including effector proteins in Salmonella infection models.
Metabolic Labeling
The compound can be utilized in metabolic labeling strategies, where azide-modified metabolic precursors are incorporated into cellular biomolecules and subsequently detected using BDP FL azide through click chemistry reactions .
Mass Spectrometry-Based Proteomics
The unique boron isotope pattern of BDP FL azide has been exploited in mass spectrometry-based proteomics to enhance the detection and identification of labeled peptides. Researchers have developed specialized analytical workflows that filter for the signature ¹⁰B:¹¹B intensity ratio and mass defect, significantly improving the coverage of labeled peptides compared to conventional approaches .
Drug Uptake Assays
BDP FL azide has been incorporated into fluorescence-based assays for assessing drug uptake in bacterial systems. These assays utilize the compound's click chemistry capability and fluorescence properties to quantify the accumulation of azide-functionalized drugs in bacterial cells .
Comparative Analysis with Related Compounds
BDP FL azide shares structural similarities with other BODIPY derivatives but offers unique advantages for specific applications. Table 3 presents a comparison of BDP FL azide with related compounds:
Compound | Functional Group | Primary Applications | Key Advantages |
---|---|---|---|
BDP FL azide | Azide | Click chemistry labeling, fluorescence imaging | Reacts with alkynes, bright green fluorescence |
BDP FL alkyne | Alkyne | Click chemistry with azides | Complementary to azide-containing biomolecules |
BDP FL NHS ester | N-hydroxysuccinimide ester | Protein labeling via amide formation | Direct reaction with primary amines |
BDP FL DBCO | Dibenzocyclooctyne | Copper-free click chemistry | Reacts with azides without copper catalyst |
This comparison highlights the specialized role of BDP FL azide within the broader family of fluorescent labeling reagents, particularly its value in azide-alkyne click chemistry applications .
Recent Research Developments
Recent scientific literature has demonstrated innovative applications of BDP FL azide in various research contexts. In 2022, researchers developed a bioorthogonal fluorescence-based assay for assessing compound uptake in bacteria using tetrazine-BDP-FL in combination with azide-bearing compounds . This approach provided insights into the uptake mechanisms of liposome-formulated compounds in bacterial systems.
In another study published in 2024, investigators explored the use of BODIPY FL azide as a chemoproteomics reagent, leveraging the unique boron isotope pattern for enhanced detection of labeled peptides in mass spectrometry analyses . This approach demonstrated three times greater labeled peptide coverage compared to conventional untargeted data-dependent acquisition sequencing methods.
Additionally, genetic code expansion techniques have been combined with BDP FL azide labeling to visualize bacterial proteins, including Salmonella type III secretion system effectors, providing valuable insights into bacterial infection mechanisms .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume